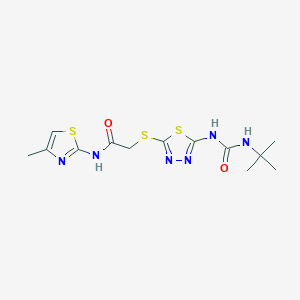
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H18N6O2S3 and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by a thiadiazole ring, a thioether linkage, and a urea functional group. Its structural components suggest potential biological activities, particularly in the domains of antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.
Structural Characteristics
The molecular formula of the compound is C13H19N7O2S3, with a molecular weight of approximately 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobicity, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of antimicrobial activity. The specific structure of our compound suggests it may possess similar properties:
- Mechanism of Action : The thiadiazole and thiazole rings can interact with microbial enzymes or receptors, potentially inhibiting their activity. This interaction is crucial for the antimicrobial efficacy observed in related compounds .
- Case Studies : A review highlighted that derivatives of 1,3,4-thiadiazole have shown significant activity against various bacterial strains and fungi. For example, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antimicrobial | Various bacteria and fungi |
| 1,3,4-Thiadiazole derivatives | Antituberculosis | Mycobacterium tuberculosis |
Anticancer Activity
The potential anticancer properties of this compound are supported by studies on similar thiadiazole derivatives:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through interaction with specific molecular targets, leading to programmed cell death. This has been observed in studies where related compounds showed increased apoptotic cell populations compared to controls .
- Research Findings : Compounds with similar structural motifs have demonstrated cytotoxic effects across various cancer cell lines. For instance, certain thiadiazole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against multiple cancer types .
| Cancer Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
The synthesis of This compound typically involves several steps:
- Formation of the thiadiazole ring.
- Introduction of the ureido group.
- Finalization with the acetamide moiety.
These steps often require specific catalysts and controlled conditions to optimize yield and purity.
Eigenschaften
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S3/c1-7-5-22-10(14-7)15-8(20)6-23-12-19-18-11(24-12)16-9(21)17-13(2,3)4/h5H,6H2,1-4H3,(H,14,15,20)(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRXXAHCNLSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














